2-Chloro-3-isothiocyanatopropene
CAS No.: 14214-31-4
Cat. No.: VC20970098
Molecular Formula: C4H4ClNS
Molecular Weight: 133.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14214-31-4 |
---|---|
Molecular Formula | C4H4ClNS |
Molecular Weight | 133.6 g/mol |
IUPAC Name | 2-chloro-3-isothiocyanatoprop-1-ene |
Standard InChI | InChI=1S/C4H4ClNS/c1-4(5)2-6-3-7/h1-2H2 |
Standard InChI Key | DGBFPSVUFUDQNA-UHFFFAOYSA-N |
SMILES | C=C(CN=C=S)Cl |
Canonical SMILES | C=C(CN=C=S)Cl |
Introduction
Chemical Identity and Basic Information
2-Chloro-3-isothiocyanatopropene is an organosulfur compound registered under CAS number 14214-31-4 with the molecular formula C₄H₄ClNS and a molecular weight of 133.6 g/mol . The compound is formally known by its IUPAC name 2-chloro-3-isothiocyanatoprop-1-ene, though it appears in scientific literature under various synonyms including 2-chloroallyl isothiocyanate, 2-chloropropene isothiocyanate, and isothiocyanic acid 2-chloroallyl ester . Its chemical structure features a chlorine atom at the 2-position of a propene backbone with an isothiocyanate group (-N=C=S) attached at the 3-position, creating a molecule with multiple reactive sites. This structural configuration contributes to its utility as a versatile chemical intermediate in various synthetic pathways. The compound has been assigned the EINECS (European Inventory of Existing Commercial Chemical Substances) number 604-275-3, confirming its registration within European chemical regulations .
Chemical Identifiers
The compound is thoroughly cataloged in chemical databases with multiple identifying parameters that facilitate its precise identification in scientific and regulatory contexts. Beyond the basic identifiers, 2-Chloro-3-isothiocyanatopropene has been assigned the Standard InChI notation InChI=1S/C4H4ClNS/c1-4(5)2-6-3-7/h1-2H2, which provides a unique string representation of its chemical structure. This is complemented by its Standard InChIKey DGBFPSVUFUDQNA-UHFFFAOYSA-N, a fixed-length character string that serves as a compact representation of the compound for database searching and information exchange. For computational chemistry and molecular modeling purposes, the compound can be represented by the SMILES notation C=C(CN=C=S)Cl, which encodes its structural features in a linear string format .
Identifier Type | Value |
---|---|
CAS Number | 14214-31-4 |
IUPAC Name | 2-chloro-3-isothiocyanatoprop-1-ene |
Molecular Formula | C₄H₄ClNS |
Molecular Weight | 133.6 g/mol |
Standard InChI | InChI=1S/C4H4ClNS/c1-4(5)2-6-3-7/h1-2H2 |
Standard InChIKey | DGBFPSVUFUDQNA-UHFFFAOYSA-N |
SMILES | C=C(CN=C=S)Cl |
EINECS | 604-275-3 |
PubChem Compound ID | 26575 |
Physical and Chemical Properties
2-Chloro-3-isothiocyanatopropene exists as a colorless liquid at standard temperature and pressure, with several distinctive physical properties that influence its handling and applications . The compound demonstrates limited water solubility, being described as "insoluble in water," but exhibits good solubility in most common organic solvents, which facilitates its use in laboratory and industrial processes . Its physical state and solubility profile are consistent with other small organic molecules containing both polar and nonpolar functional groups. The compound's structural characteristics, particularly the presence of both an electrophilic isothiocyanate group and a reactive vinyl chloride moiety, make it a valuable intermediate in organic synthesis, capable of participating in a variety of chemical transformations.
Thermodynamic and Physical Data
The compound exhibits a relatively high boiling point of 182°C at standard atmospheric pressure (760 mmHg), though alternative measurements indicate a boiling range of 73-76°C under reduced pressure (2.4 kPa) . Its melting point is reported as -56.5°C, indicating that it remains liquid across a wide temperature range, which is advantageous for handling and processing in industrial applications . The density has been variously reported as 1.12 g/cm³ and 1.27 g/cm³, with the discrepancy possibly due to different measurement conditions or sample purities . The compound's flash point of 63.9°C classifies it as a combustible liquid, requiring appropriate safety measures during storage and handling . Additional physical parameters include a vapor pressure range of 95-629 Pa at temperatures between 20-50°C and an estimated refractive index of 1.5560, which can be useful for purity determination .
Synthesis and Preparation Methods
The industrial synthesis of 2-Chloro-3-isothiocyanatopropene typically employs a nucleophilic substitution reaction between 2,3-dichloropropene and sodium thiocyanate in an appropriate solvent system . This synthetic route represents an efficient method for introducing the isothiocyanate functionality, which is crucial for the compound's applications in insecticide synthesis. The general reaction can be represented by the equation: CH₂=CHClCH₂Cl + NaSCN → CH₂=CHClCH₂NCS + NaCl, where one chlorine atom is replaced by the thiocyanate group . The reaction mechanism likely involves an SN2 process, with the thiocyanate anion acting as a nucleophile and attacking the less hindered primary carbon bearing the chlorine atom, resulting in the displacement of chloride.
Reagent | Role | Reaction Conditions |
---|---|---|
2,3-Dichloropropene | Starting material | - |
Sodium thiocyanate | Nucleophile | - |
Acetonitrile | Solvent | - |
Catalyst (unspecified) | Reaction promoter | - |
Reflux, 3.5 hours |
Applications and Uses
2-Chloro-3-isothiocyanatopropene serves primarily as a key intermediate in the synthesis of commercially important neonicotinoid insecticides, particularly thiamethoxam and clothianidin . These insecticides are widely used in agriculture for crop protection against a variety of insect pests, making the compound indirectly significant to global food production. The reactive functional groups present in the molecule, specifically the isothiocyanate moiety and the chloroalkene structure, provide versatile chemical handles for further transformations in multi-step synthetic pathways. The compound's ability to participate in various reactions makes it a valuable building block for constructing more complex molecular architectures beyond just insecticides.
Role in Insecticide Synthesis
The compound's most significant commercial application lies in its role as a precursor in the synthesis of thiamethoxam and clothianidin, which belong to the neonicotinoid class of insecticides. These insecticides are valued for their systemic activity in plants and relatively low mammalian toxicity compared to older insecticide classes. In the synthetic pathway toward these insecticides, 2-Chloro-3-isothiocyanatopropene contributes to the formation of the core heterocyclic structures that are essential for their biological activity. One specific derivative mentioned in the literature is 2-Chloro-5-chloromethylthiazole, which can be synthesized from 2-Chloro-3-isothiocyanatopropene and serves as an intermediate in further synthetic steps . The industrial importance of these end products drives the commercial production of 2-Chloro-3-isothiocyanatopropene, despite its intrinsic toxicity and handling challenges.
Research Applications
Beyond its industrial applications, 2-Chloro-3-isothiocyanatopropene finds utility in research laboratories for scientific investigation and development . The compound's dual functionality makes it valuable for studying various organic reactions and developing new synthetic methodologies. Researchers may employ this compound to explore novel chemical transformations, possibly leading to the discovery of new compounds with biological activity or other useful properties. The isothiocyanate group, in particular, can participate in diverse reactions including additions, cycloadditions, and rearrangements, providing pathways to heterocyclic compounds and other complex molecules of academic and potential commercial interest.
Application | Description | End Products |
---|---|---|
Insecticide Synthesis | Intermediate in neonicotinoid production | Thiamethoxam, Clothianidin |
Heterocyclic Chemistry | Precursor for thiazole rings | 2-Chloro-5-chloromethylthiazole |
Organic Synthesis | Research tool for reaction development | Various organic compounds |
Laboratory Research | Scientific investigation | Novel molecular structures |
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